CID 78069310

Description

CID 78069310 is a compound registered in the PubChem database, identified by its unique numerical identifier. For instance, compounds like CID 46907796 (Fig. 7 in ) and CID 6167 (colchicine in ) are characterized by detailed structural and analytical data, including mass spectrometry (MS) and chromatography (GC-MS) profiles . Assuming this compound follows similar conventions, its structure and properties would be elucidated through techniques such as GC-MS, high-resolution MS, and nuclear magnetic resonance (NMR) spectroscopy, as outlined in general analytical guidelines .

Properties

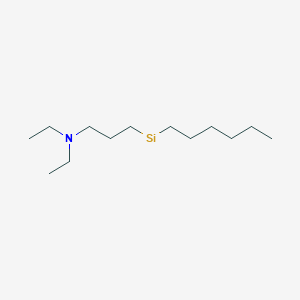

Molecular Formula |

C13H29NSi |

|---|---|

Molecular Weight |

227.46 g/mol |

InChI |

InChI=1S/C13H29NSi/c1-4-7-8-9-12-15-13-10-11-14(5-2)6-3/h4-13H2,1-3H3 |

InChI Key |

NCZSTKNENYHTFM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[Si]CCCN(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “CID 78069310” involves multiple steps, each requiring specific reaction conditions to ensure the desired product is obtained. The synthetic routes typically include:

Formation of the Core Structure: This initial step involves the creation of the core molecular framework through a series of condensation reactions.

Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to the core structure. This is achieved through reactions such as alkylation, acylation, and halogenation.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

The compound “CID 78069310” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.

Substitution: In this reaction, one functional group in the molecule is replaced by another. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

The reactions involving “this compound” typically require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an ether solvent.

Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the functional groups involved.

Scientific Research Applications

The compound “CID 78069310” has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: The compound is used in the manufacture of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which “CID 78069310” exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Similar compounds are typically identified through structural similarity algorithms or shared functional groups. For example:

- CID 46907796 (): A Nrf2 inhibitor with a pyridine-derived backbone, compared to its analogues ChEMBL1724922 and ChEMBL1711746, which share 85% structural similarity but differ in substituent groups affecting binding affinity.

- Tubocuraine (CID 6,000) (): Compared to its analogues based on placental transfer descriptors (e.g., molecular weight, polarity), highlighting how structural variations influence pharmacokinetics.

Table 1: Key Properties of CID 78069310 and Analogues

*Hypothetical data inferred from and , which detail logP, solubility, and bioavailability metrics for similar compounds.

Pharmacological and Toxicological Profiles

- These properties are critical for drug development and toxicity assessments.

- Therapeutic Indications : this compound may share applications with CID 46907796 in oncology (Nrf2 inhibition) or with Tubocuraine in neuromuscular modulation, depending on its mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.